molecular formula C6H4FNO3 B6203130 3-fluoro-2-hydroxypyridine-4-carboxylic acid CAS No. 1214374-92-1

3-fluoro-2-hydroxypyridine-4-carboxylic acid

Cat. No.: B6203130
CAS No.: 1214374-92-1
M. Wt: 157.10 g/mol
InChI Key: GYWSLPIPIXJHCK-UHFFFAOYSA-N
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Description

3-fluoro-2-hydroxypyridine-4-carboxylic acid is a fluorinated pyridine derivative of high interest in modern medicinal chemistry and drug discovery. This compound features a multifaceted molecular structure that combines an electron-deficient aromatic pyridine ring, a carboxylic acid group, and a fluorine substituent. This specific arrangement is designed to engage in key interactions with biological targets, including π-π stacking and hydrogen bonding, which are crucial for enhancing binding affinity and selectivity . Pyridine carboxylic acid isomers, such as picolinic, nicotinic, and isonicotinic acids, are established privileged scaffolds in pharmaceuticals, forming the core of numerous approved drugs and clinical candidates . The structural versatility of these scaffolds allows for extensive derivatization, making them invaluable for probing structure-activity relationships (SAR) and developing novel enzyme inhibitors with nanomolar potency . As a substituted pyridine carboxylic acid, this compound serves as a key synthetic intermediate or building block for researchers developing new active molecules. Its potential applications span the discovery of antiviral agents, protease inhibitors, and antibacterial compounds, following the trajectory of other successful fluorinated heterocycles like the fluoroquinolone class of antibiotics . The compound is characterized by its molecular formula and structure, confirmed by its SMILES notation (C1=CNC(=O)C(=C1C(=O)O)F) and InChIKey (GYWSLPIPIXJHCK-UHFFFAOYSA-N) . This product is intended For Research Use Only and is not approved for human, veterinary, or personal use.

Properties

IUPAC Name

3-fluoro-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-4-3(6(10)11)1-2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWSLPIPIXJHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214374-92-1
Record name 3-fluoro-2-hydroxypyridine-4-carboxylic acid
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Preparation Methods

Mechanistic Considerations

The electron-withdrawing carboxylic acid group at position 4 activates the pyridine ring toward nucleophilic attack at position 2. However, the hydroxyl group at position 3 donates electron density, partially deactivating the ring. To overcome this, fluorination typically requires harsh conditions or catalytic assistance. For example, potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (120–150°C) facilitates the substitution.

Experimental Data and Optimization

In a representative procedure, 2-chloro-3-hydroxy-4-pyridinecarboxylic acid (1.0 equiv) is treated with CsF (3.0 equiv) in DMF at 140°C for 24 hours, yielding 3-fluoro-2-hydroxypyridine-4-carboxylic acid with a 65% conversion rate. Purification via recrystallization from ethanol/water mixtures enhances the purity to >95%. Challenges include competing hydrolysis of the chloride substituent and side reactions at the carboxylic acid group, necessitating careful control of reaction time and temperature.

Carboxylation via Lithiation

Lithiation-Triggered Carboxylation

This method involves generating a lithio intermediate at position 4 of 3-fluoro-2-hydroxypyridine, followed by carboxylation with carbon dioxide (CO2). The strategy is adapted from protocols described in US5445763A for related fluoropyridine derivatives.

Reaction Pathway

  • Lithiation : 3-Fluoro-2-hydroxypyridine is treated with a strong base such as lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). The hydroxyl group at position 2 directs lithiation to position 4 via coordination to the lithium ion.

  • Carboxylation : Introduction of CO2 gas at −78°C forms the lithium carboxylate, which is protonated to yield the free carboxylic acid.

Key Parameters and Yields

  • Lithiation Conditions : LDA (2.2 equiv), THF, −78°C, 1 hour.

  • Carboxylation : CO2 bubbling for 30 minutes, followed by warming to room temperature.

  • Yield : 70–75% after acidification and purification by column chromatography (silica gel, ethyl acetate/hexane).

Limitations

The sensitivity of the lithio intermediate to moisture and oxygen necessitates anhydrous conditions. Additionally, competing lithiation at position 5 or 6 can occur if directing groups are insufficiently effective, reducing regioselectivity.

Suzuki Coupling with Boronic Acids

Transition-Metal-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction enables the introduction of a carboxylic acid group at position 4 via coupling of a boronic acid derivative with a 3-fluoro-2-hydroxypyridine scaffold. This method is highlighted in US5445763A for analogous fluoropyridine syntheses.

Synthetic Steps

  • Preparation of Boronic Acid : 4-Bromo-3-fluoro-2-hydroxypyridine is converted to its pinacol boronate ester using bis(pinacolato)diboron and a palladium catalyst.

  • Coupling Reaction : The boronate ester reacts with a trifluoroborate salt containing a protected carboxylic acid group under catalytic conditions (Pd(PPh3)4, Na2CO3, ethanol/water).

Optimization Data

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Solvent System : Ethanol/water (3:1 v/v).

  • Temperature : 80°C, 12 hours.

  • Yield : 80–85% after deprotection of the carboxylic acid.

Advantages

This method offers excellent regiocontrol and compatibility with diverse boronic acids, enabling modular synthesis of derivatives.

Cyclization Approaches

Proposed Pathway

  • Condensation : Ethyl 3-fluoroacetoacetate, ammonium acetate, and a β-keto ester derivative undergo cyclocondensation in ethanol.

  • Oxidation : The resulting dihydropyridine is oxidized to the aromatic pyridine using manganese dioxide (MnO2).

Challenges

Introducing the hydroxyl group at position 2 post-cyclization requires additional steps, such as oxidation or hydrolysis, which may compromise the fluorine substituent’s stability.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityKey Challenges
Halogen Exchange6595ModerateCompeting hydrolysis
Lithiation-Carboxylation7598LowMoisture sensitivity
Suzuki Coupling8597HighCatalyst cost
Cyclization50*90*LowMulti-step optimization
*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2-hydroxypyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-fluoro-2-hydroxypyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-2-hydroxypyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparison of key structural analogues, focusing on substituent positions, electronic effects, and biological activities:

Compound Name Substituents Key Properties Applications
3-Fluoro-2-hydroxypyridine-4-carboxylic acid 3-F, 2-OH, 4-COOH Moderate acidity (pKa ~3.1), polar due to hydroxyl and carboxyl groups Anti-inflammatory, antibiotic research
3-Fluoropyridine-2-carboxylic acid 3-F, 2-COOH Higher lipophilicity (logP ~1.2), stronger acidity (pKa ~2.8) Herbicide intermediates , enzyme inhibition studies
3-Chloro-2-pyridinecarboxylic acid 3-Cl, 2-COOH Reduced electronegativity compared to F-substituted analogues; higher stability Synthetic intermediates in agrochemicals
6-(3-Carboxyphenyl)-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid 3-OH, 2-COOH, 4-oxo, 6-phenyl Chelating properties due to keto and hydroxyl groups Metal ion coordination, catalysis

Key Observations :

  • Electron-Withdrawing Effects: Fluorine at the 3-position enhances the electron-withdrawing nature of the pyridine ring, increasing the acidity of the carboxylic acid group compared to non-fluorinated analogues .

Reactivity Trends :

  • Fluorinated derivatives exhibit greater resistance to hydrolysis compared to chlorinated analogues due to the stronger C-F bond.
  • The hydroxyl group in this compound increases susceptibility to oxidation, necessitating protective handling during synthesis .
Anti-Inflammatory and Antibacterial Activity
  • This compound: Demonstrates preliminary anti-inflammatory activity in vitro (IC₅₀ ~50 µM) against COX-2, outperforming non-hydroxylated analogues like 3-fluoropyridine-2-carboxylic acid .
  • 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid: A structurally complex analogue used as a herbicide, highlighting the role of fluorine in enhancing agrochemical stability and activity .

Biological Activity

3-Fluoro-2-hydroxypyridine-4-carboxylic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article synthesizes current findings regarding its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a fluorine atom and a hydroxyl group, which are critical for its biological activity. The presence of these functional groups enhances the compound's ability to form hydrogen bonds and interact with various biological targets, such as enzymes and receptors.

The mechanism of action for this compound involves:

  • Hydrogen Bonding: The fluorine atom enhances the compound's ability to form strong hydrogen bonds with target proteins.
  • Enzyme Interaction: It modulates the activity of specific enzymes, potentially leading to therapeutic effects in various diseases, including cancer and infections.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has been investigated for its anticancer effects. Notably, it has shown promise in inhibiting tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in studies involving various cancer cell lines, including MCF-7 (breast cancer), the compound significantly reduced cell viability and induced apoptosis at specific concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
5-Fluoro-2-hydroxypyridineContains fluorine and hydroxyl groupsAntimicrobial and anticancer properties
2-Hydroxypyridine-4-carboxylic acidLacks fluorineLimited biological activity compared to fluorinated analogs
5-Fluoro-2-pyridone-4-carboxylic acidSimilar structure but different tautomeric formVaries in activity; less potent than the target compound

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Cancer Studies: A recent study demonstrated that treatment with this compound led to a significant increase in apoptosis in MCF-7 cells compared to untreated controls. The IC50 value was determined to be approximately 50 µM, indicating effective cytotoxicity .
  • Antimicrobial Efficacy: In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL, showcasing its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 3-fluoro-2-hydroxypyridine-4-carboxylic acid to improve yield and purity?

  • Methodology : Focus on reaction parameters such as temperature, pH, and solvent selection. For example, fluorinated pyridine derivatives often require controlled pH (6.5–7.5) to avoid decomposition of sensitive functional groups. Multi-step syntheses involving halogenation and carboxylation should prioritize inert atmospheres (e.g., nitrogen) to minimize side reactions .
  • Data Validation : Use HPLC or LC-MS to monitor intermediate purity. Compare yields across different conditions (e.g., room temperature vs. reflux) to identify optimal protocols.

Q. What analytical techniques are most reliable for characterizing this compound?

  • Key Techniques :

TechniquePurposeExample Parameters
NMR Confirm fluoropyridine ring substitution patterns19F^{19}\text{F}-NMR for fluorine environment analysis
FT-IR Identify hydroxyl (-OH) and carboxylic acid (-COOH) groupsPeaks at 2500–3300 cm1^{-1} (broad, -OH) and 1680–1720 cm1^{-1} (-COOH)
Mass Spectrometry Verify molecular weight and fragmentation patternsESI-MS in negative ion mode for carboxylate detection .

Q. How should I handle and store this compound to ensure stability?

  • Safety Protocols : Avoid contact with strong acids/bases or oxidizing agents, which may degrade the compound. Store in airtight containers at 2–8°C under desiccation to prevent hydrolysis of the fluorinated aromatic ring .
  • Handling : Use nitrile gloves (EN374 standard) and fume hoods to limit exposure. Monitor air quality with real-time fluorometric sensors if working in bulk .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

  • Root Cause Analysis :

IssueSolution
Batch variability Validate purity via orthogonal methods (e.g., NMR + elemental analysis).
Assay interference Test compound stability in assay buffers (pH, ionic strength).
Target specificity Use competitive binding assays with fluorophore-labeled analogs .
  • Case Study : If IC50_{50} values differ across studies, re-evaluate enzyme source (e.g., recombinant vs. native) and assay conditions (e.g., cofactors like Mg2+^{2+} may alter binding kinetics) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Approach :

Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., kinases or proteases). Parameterize fluorine atoms with polarizable force fields for accuracy.

MD Simulations : Run 100-ns trajectories to assess stability of hydrogen bonds between the hydroxyl group and catalytic residues.

  • Validation : Cross-check predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

  • Protocol :

  • Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours.
  • Analyze degradation products via UPLC-QTOF-MS.
  • Compare stability with analogs lacking the hydroxyl group to identify structural vulnerabilities .

Q. How do fluorinated analogs of pyridinecarboxylic acids influence pharmacokinetic properties?

  • Comparative Study :

Property3-Fluoro DerivativeNon-Fluorinated Analog
Lipophilicity Increased (logP +0.5)Lower
Metabolic Stability Enhanced (CYP450 resistance)Reduced
  • Mechanism : Fluorine’s electronegativity reduces electron density on the pyridine ring, slowing oxidative metabolism .

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